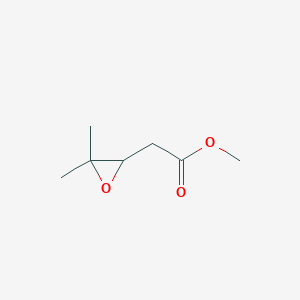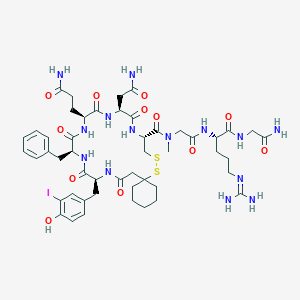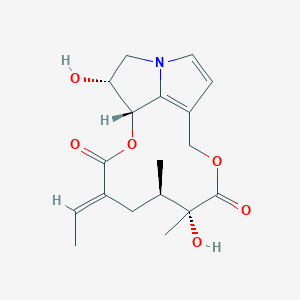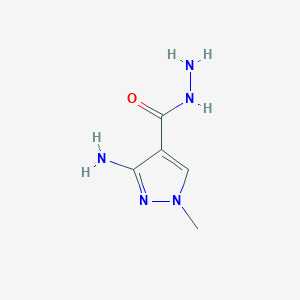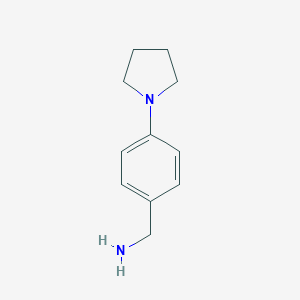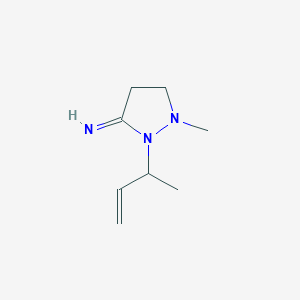
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine is a chemical compound that is commonly used in scientific research. It is a pyrazolidine derivative that has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and receptors in the body, leading to its observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. It has also been found to have potential as an antitumor agent, and has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine in lab experiments is its potential as an antitumor agent. This makes it a valuable tool for studying the mechanisms of tumor growth and potential treatments. However, there are also limitations to using 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its potential side effects and toxicity must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine. One area of interest is its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits in these diseases. Additionally, its potential as an antitumor agent and its effects on inflammation and pain warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine involves the reaction of 2-buten-1-ol with 1-methyl-3,4-dihydro-2H-pyrazol-5-one in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine.
Applications De Recherche Scientifique
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine has been used in a wide range of scientific research applications. It has been found to have potential as an antitumor agent, as well as having anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
117767-34-7 |
|---|---|
Nom du produit |
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine |
Formule moléculaire |
C8H15N3 |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-but-3-en-2-yl-1-methylpyrazolidin-3-imine |
InChI |
InChI=1S/C8H15N3/c1-4-7(2)11-8(9)5-6-10(11)3/h4,7,9H,1,5-6H2,2-3H3 |
Clé InChI |
PBWYLKOSHUIXBA-UHFFFAOYSA-N |
SMILES |
CC(C=C)N1C(=N)CCN1C |
SMILES canonique |
CC(C=C)N1C(=N)CCN1C |
Synonymes |
3-Pyrazolidinimine, 1-methyl-2-(1-methyl-2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)


